MRS2179 tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

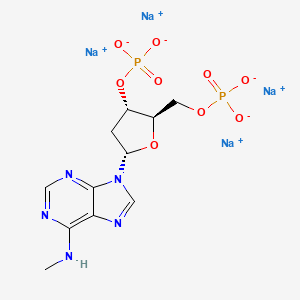

tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQPYQWGFCKEY-IDAKGYGSSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5Na4O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of MRS2179 Tetrasodium: A Potent P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2179 tetrasodium, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents. This document details the synthesis and characterization of MRS2179, its quantitative pharmacology, comprehensive experimental protocols for its evaluation, and an elucidation of the underlying P2Y1 signaling pathway.

Core Compound Data

MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a potent and selective antagonist of the P2Y1 receptor.[1][2] Its ability to block ADP-mediated platelet activation makes it a valuable tool for research in thrombosis, hemostasis, and purinergic signaling.

| Property | Value | Reference |

| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | [2] |

| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄ | [2] |

| Molecular Weight | 513.16 g/mol | [2] |

| CAS Number | 1454889-37-2 | [2] |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in water to 50 mM | [2] |

| Storage | Store at -20°C | [2] |

Pharmacological Profile

MRS2179 acts as a competitive antagonist at P2Y1 receptors with a high affinity.[2] Its selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes has been well-documented.

| Parameter | Value | Receptor Subtype(s) |

| K_B_ | 100 nM | P2Y1 |

| IC₅₀ | 1.15 µM | P2X1 |

| IC₅₀ | 12.9 µM | P2X3 |

| Selectivity | Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors | N/A |

Synthesis of this compound

The synthesis of MRS2179, while not detailed in a single publicly available document, can be inferred from the synthesis of similar nucleotide analogues. The following is a proposed synthetic scheme based on established chemical methodologies for nucleoside modifications and phosphorylations. The synthesis generally involves the N6-methylation of a protected 2'-deoxyadenosine precursor, followed by phosphorylation at the 3' and 5' positions, and subsequent deprotection and salt formation.

Proposed Synthetic Pathway:

A plausible synthetic route starts with commercially available 2'-deoxyadenosine. The synthesis would likely proceed through the following key steps:

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are protected with suitable protecting groups (e.g., silyl ethers) to prevent their reaction in subsequent steps.

-

N6-Methylation: The protected 2'-deoxyadenosine is then subjected to methylation at the N6 position of the adenine base. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

-

Deprotection of Hydroxyl Groups: The protecting groups on the 3' and 5' hydroxyls are removed to yield N6-methyl-2'-deoxyadenosine.

-

Bisphosphorylation: The N6-methyl-2'-deoxyadenosine is then bisphosphorylated at the 3' and 5' positions. This can be accomplished using a phosphorylating agent like phosphorus oxychloride in the presence of a suitable solvent and base.

-

Purification and Salt Formation: The resulting bisphosphate is purified, typically by ion-exchange chromatography. The purified product is then converted to its tetrasodium salt by treatment with a sodium source, such as sodium bicarbonate or a sodium-form ion-exchange resin, followed by lyophilization.

Characterization of this compound

The identity, purity, and structural integrity of synthesized this compound are confirmed through a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of MRS2179. A reversed-phase HPLC method is typically employed.

-

Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

-

Typical Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the adenine ring absorbs, typically around 260 nm.

-

-

Expected Outcome: A pure sample of MRS2179 will show a single major peak at a characteristic retention time. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98% are standard for research-grade material.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of MRS2179, confirming the presence of key functional groups and their connectivity. Both ¹H NMR and ¹³C NMR are utilized.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a magnetic field, nuclei can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the local chemical environment, providing information about the molecular structure.

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons. Expected signals would include those for the methyl group on the N6-amine, the protons of the deoxyribose sugar, and the protons on the adenine base.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbons of the adenine ring, the deoxyribose sugar, and the N6-methyl group.

-

Expected Outcome: The NMR spectra should be consistent with the proposed structure of N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate. The chemical shifts, splitting patterns (for ¹H NMR), and the number of signals should all correspond to the atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of MRS2179 and to confirm its elemental composition.

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.

-

Typical Method: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like MRS2179.

-

Expected Outcome: For this compound (C₁₁H₁₃N₅O₉P₂Na₄), the mass spectrum would be expected to show a peak corresponding to the molecular ion or related ions, confirming the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the exact mass, which can further confirm the elemental composition.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Calcium Mobilization Assay (FLIPR)

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).

-

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

P2Y1 receptor antagonist (e.g., MRS2179).

-

96- or 384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

-

-

Procedure:

-

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the antagonist solution to the cells and incubate for a specified period.

-

Add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated.

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.

-

Materials:

-

Freshly drawn human venous blood collected into sodium citrate anticoagulant.

-

ADP (agonist).

-

P2Y1 antagonist (e.g., MRS2179).

-

Saline solution.

-

Platelet aggregometer.

-

-

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the P2Y1 antagonist (MRS2179) or vehicle control to the PRP and incubate for a few minutes.

-

Add a specific concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of MRS2179 is determined by comparing the aggregation in its presence to the control. An IC₅₀ value can be determined from a concentration-response curve.

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade, a typical experimental workflow for antagonist characterization, and the principle of competitive antagonism.

Caption: P2Y1 Receptor Signaling Pathway

Caption: Experimental Workflow for MRS2179 Characterization

Caption: Principle of Competitive Antagonism at the P2Y1 Receptor

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying the P2Y1 receptor. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at understanding the role of P2Y1 in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize MRS2179 in their investigations of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor. The inhibition of downstream signaling pathways, including Akt, Erk1/2, and p38, by MRS2179 further highlights its potential to modulate cellular processes beyond platelet aggregation.[3]

References

- 1. 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of MRS2179 Tetrasodium

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in a variety of physiological processes, most notably in the initiation of platelet aggregation.[1] Consequently, MRS2179 serves as a critical pharmacological tool for investigating P2Y1 receptor function and as a lead compound in the development of novel antithrombotic therapies. This guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Chemical and Physical Properties

This compound, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a water-soluble compound with the following properties:[2]

| Property | Value | Reference(s) |

| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | [2] |

| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄ | [2] |

| Molecular Weight | 513.16 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water to 50 mM | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store at -20°C | [2] |

| CAS Number | 1454889-37-2 | [2] |

Pharmacological Properties

MRS2179 acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[2][3]

Binding Affinity and Potency

The affinity and potency of MRS2179 for the P2Y1 receptor have been determined through various in vitro assays.

| Parameter | Species | Receptor | Value | Reference(s) |

| Kb | Turkey | P2Y1 | 102 nM | [4][5] |

| KB | Human | P2Y1 | 100 nM | [2] |

| pA₂ | Turkey | P2Y1 | 6.99 | [4][5] |

Receptor Selectivity

MRS2179 exhibits high selectivity for the P2Y1 receptor over other P2 receptor subtypes.

| Receptor Subtype | IC₅₀ | Reference(s) |

| P2X₁ | 1.15 µM | [2][4][5] |

| P2X₃ | 12.9 µM | [2][4][5] |

| P2X₂, P2X₄ | > 10 µM | [2][4][5] |

| P2Y₂, P2Y₄, P2Y₆ | > 10 µM | [2][4][5] |

Signaling Pathways and Mechanism of Action

Activation of the Gq-coupled P2Y1 receptor by ADP initiates a signaling cascade that leads to an increase in intracellular calcium. MRS2179 competitively antagonizes this pathway.

Caption: P2Y1 Receptor Signaling Pathway and Antagonism by MRS2179.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the P2Y1 receptor.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500), and varying concentrations of unlabeled MRS2179 in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1][6]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from unbound radioligand.[1]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of MRS2179 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium.

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the P2Y1 receptor in a multi-well plate.[7]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.[1][7]

-

Wash: Gently wash the cells with an appropriate assay buffer to remove any extracellular dye.[1]

-

Antagonist Addition: Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP) to all wells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.[7]

-

Data Analysis: Plot the agonist-induced calcium response as a function of the MRS2179 concentration to generate a dose-response curve and determine the IC₅₀ value.

Adenylyl Cyclase Activity Assay

The P2Y1 receptor is coupled to Gq and not Gi, and therefore its activation does not lead to the inhibition of adenylyl cyclase.[8] Consequently, MRS2179 is not expected to have an effect on adenylyl cyclase activity. An assay can be performed to confirm this.

Principle: This assay measures the production of cyclic AMP (cAMP) from ATP by the enzyme adenylyl cyclase.

Generalized Protocol:

-

Membrane Preparation: Prepare membranes from cells expressing the P2Y1 receptor.

-

Assay Reaction: Incubate the membranes with ATP (including a radiolabeled tracer like [α-³²P]ATP), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (vehicle, ADP, and ADP + MRS2179).[9]

-

Reaction Termination: Stop the reaction after a defined incubation period.

-

cAMP Separation: Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP, typically using column chromatography.[9]

-

Quantification: Measure the radioactivity of the eluted cAMP fraction.

-

Data Analysis: Compare the amount of cAMP produced in the presence of ADP and ADP + MRS2179 to the basal level. No significant change is expected with either treatment in a P2Y1-expressing system.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its defined chemical and pharmacological properties, coupled with established experimental protocols for its characterization, make it an indispensable tool for research into purinergic signaling and a valuable starting point for the development of novel therapeutics targeting platelet aggregation and other P2Y1-mediated processes.

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. MRS 2179 | CAS#:101204-49-3 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. selectscience.net [selectscience.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium on the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRS2179 tetrasodium, a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents.

Core Mechanism of Action: Competitive Antagonism and Inverse Agonism

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, acts as a selective and competitive antagonist at the P2Y1 receptor.[1][2] This means that it binds to the same site as the endogenous agonist ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade that leads to cellular responses such as platelet shape change and aggregation.[3][4]

The P2Y1 receptor is coupled to the Gq class of G proteins.[5] Upon activation by ADP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a critical step in platelet activation.[3][4] MRS2179 effectively blocks this entire sequence of events by preventing the initial receptor activation.

Recent studies have also revealed that MRS2179 exhibits inverse agonist properties.[6] The P2Y1 receptor has been shown to have a degree of constitutive, or agonist-independent, activity.[6] MRS2179 is capable of reducing this basal signaling activity, particularly the constitutive activation of Gαq signaling and the recruitment of β-arrestin 2.[6] This suggests that MRS2179 not only blocks the action of agonists but can also stabilize the receptor in an inactive conformation.

Quantitative Pharmacological Data

The affinity and potency of MRS2179 have been characterized in various in vitro systems. The following table summarizes key quantitative parameters for MRS2179 and provides a comparison with other relevant P2Y1 receptor antagonists.

| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| MRS2179 | Human | Radioligand Binding ([³³P]MRS2179) | K_d | 109 ± 18 nM | [3][4] |

| MRS2179 | Human | Functional Assay | K_B | 100 nM | [1][7] |

| MRS2179 | Human | Radioligand Binding ([³H]MRS2279) | K_i | 84 nM | [8][9] |

| MRS2179 | Turkey | Inositol Phosphate Accumulation | pA₂ | 6.99 | [2][10] |

| MRS2179 | Turkey | Inositol Phosphate Accumulation | K_b | 102 nM | [2][10] |

| MRS2179 | Human | β-arrestin 2 Recruitment | EC₅₀ | 4.561 µM | [6] |

| MRS2279 | Human | Radioligand Binding ([³H]MRS2279) | K_i | 13 nM | [8][9] |

| MRS2500 | Human | Platelet Aggregation | IC₅₀ | 0.95 nM | [10] |

Selectivity Profile

MRS2179 demonstrates significant selectivity for the P2Y1 receptor over other P2 receptor subtypes. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects.

| Receptor Subtype | Parameter | Value | Reference(s) |

| P2X1 | IC₅₀ | 1.15 µM | [1][2] |

| P2X3 | IC₅₀ | 12.9 µM | [1][2] |

| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | - | No significant activity | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay using a radiolabeled P2Y1 antagonist, such as [³³P]MRS2179 or [³H]MRS2279, to determine the binding affinity of unlabeled test compounds like MRS2179.[3][8][9]

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells) or washed human platelets.[3][8]

-

Radioligand (e.g., [³³P]MRS2179 or [³H]MRS2279).

-

Unlabeled test compound (e.g., MRS2179).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value is determined by non-linear regression of the competition binding data, and the K_i value is calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a P2Y1 antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 agonist (e.g., ADP or 2-MeSADP).

-

Test compound (MRS2179).

-

Fluorescence plate reader or microscope.

Procedure:

-

Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of MRS2179 or vehicle for a specified time.

-

Measure the baseline fluorescence.

-

Add the P2Y1 agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

The inhibitory effect of MRS2179 is quantified by the reduction in the agonist-induced fluorescence signal.

-

Data are typically normalized to the response of the agonist alone, and an IC₅₀ value is calculated.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor antagonism on its primary physiological function in platelets.

Materials:

-

Freshly prepared platelet-rich plasma (PRP) or washed platelets.

-

P2Y1 agonist (ADP).

-

Test compound (MRS2179).

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging fresh whole blood at a low speed.

-

Adjust the platelet count if necessary.

-

Pre-incubate the PRP or washed platelets with various concentrations of MRS2179 or vehicle at 37°C for a short period.

-

Place the sample in the aggregometer cuvette with a stir bar.

-

Establish a baseline light transmission.

-

Add ADP to induce platelet aggregation.

-

Monitor the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The extent of aggregation is quantified as the maximum change in light transmission.

-

The inhibitory effect of MRS2179 is determined by the concentration-dependent reduction in ADP-induced aggregation, from which an IC₅₀ value can be derived.[4]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor, also exhibiting inverse agonist properties.[1][6] Its ability to block ADP-mediated signaling pathways, particularly the Gq-PLC-Ca²⁺ cascade, makes it an invaluable tool for studying purinergic signaling and a lead compound for the development of anti-platelet therapeutics.[11] The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of P2Y1 receptor modulators.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of MRS2179 Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179, or N6-methyl-2’-deoxyadenosine-3’,5’-bisphosphate, is a well-characterized competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in the initial stages of platelet aggregation, making it a significant target for the development of novel anti-thrombotic agents. Understanding the structure-activity relationship (SAR) of MRS2179 analogues is crucial for the rational design of more potent, selective, and pharmacokinetically favorable P2Y1 receptor antagonists. This technical guide provides an in-depth analysis of the SAR of MRS2179 analogues, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Key Analogues

MRS2179 is an analogue of adenosine 3',5'-bisphosphate. Its chemical structure features a methyl group at the N6 position of the adenine base and a deoxyribose sugar moiety.[1] Modifications to the adenine base, the ribose sugar, and the phosphate groups have led to the development of several key analogues with varying affinities and activities at the P2Y1 receptor. Notable among these are MRS2279 and MRS2500, which exhibit enhanced potency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for MRS2179 and its key analogues, providing a comparative overview of their biological activities.

Table 1: P2Y1 Receptor Antagonist Activity of MRS2179 and Key Analogues

| Compound | Modification Highlights | Receptor Species | Assay Type | Parameter | Value |

| MRS2179 | N6-methyl, 2'-deoxyribose | Turkey | Inositol Phosphate Accumulation | pKB | 6.99 |

| Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 nM | ||

| MRS2279 | 2-Chloro, N6-methyl, (N)-methanocarba | Human | Radioligand Binding ([3H]MRS2279) | Ki | 13 nM |

| Human | Platelet Aggregation | pKB | 8.05 | ||

| MRS2500 | 2-Iodo, N6-methyl, (N)-methanocarba | Human | Radioligand Binding ([3H]MRS2279) | Ki | 0.78 nM |

| Human | Platelet Aggregation | IC50 | 0.95 nM |

Table 2: Structure-Activity Relationship of Modifications on the Adenine Moiety of Deoxyadenosine Bisphosphate Analogues

| Analogue | Modification | P2Y1 Receptor Activity | IC50 (nM) |

| Parent Compound | 2'-deoxyadenosine 3',5'-bisphosphate | Partial Agonist/Weak Antagonist | - |

| MRS2179 | N6-methyl | Potent Antagonist | 330 |

| Analogue 1 | N6-ethyl | Intermediate Antagonist | - |

| Analogue 2 | N6-propyl | Inactive | - |

| Analogue 3 | 2-chloro | Partial Agonist | - |

| Analogue 4 | 2-methylthio | Partial Agonist | - |

| MRS2216 | 2-chloro, N6-methyl | Full Antagonist | 206 |

| Analogue 5 | 8-bromo | Greatly Reduced Activity | - |

| Analogue 6 | N1-methyl | Weak Antagonist | - |

Table 3: Structure-Activity Relationship of Modifications on the Ribose Moiety

| Analogue | Modification | P2Y1 Receptor Activity | IC50 (nM) |

| MRS2179 | 2'-deoxyribose | Potent Antagonist | 330 |

| Analogue 7 | 2'-hydroxy (ribose) | Enhanced Agonist Properties | - |

| Analogue 8 | 4'-thio | Enhanced Agonist Properties | - |

| Analogue 9 | Carbocyclic | Enhanced Agonist Efficacy | - |

| MRS2279 | (N)-methanocarba | Potent Antagonist | 51.6 |

| Analogue 10 | (S)-methanocarba | Significantly Weaker than (N)-isomer | - |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following are protocols for key experiments cited in the characterization of MRS2179 and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabelled compounds for the P2Y1 receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

P2Y1 receptor-expressing cell membranes (e.g., from Sf9 cells or 1321N1 astrocytoma cells)

-

Radioligand: [3H]MRS2279 or [32P]MRS2500

-

Unlabeled test compounds (e.g., MRS2179 analogues)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cell membranes with various concentrations of the unlabeled test compound and a fixed concentration of the radioligand in the binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This functional assay measures the ability of antagonists to inhibit agonist-induced activation of the Gq-coupled P2Y1 receptor, which leads to the production of inositol phosphates.

Materials:

-

Turkey erythrocyte membranes or cells expressing the P2Y1 receptor

-

[3H]myo-inositol

-

Agonist (e.g., 2-MeSADP)

-

Antagonist (e.g., MRS2179 analogues)

-

LiCl

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Label the cells or membranes with [3H]myo-inositol to incorporate it into cellular phosphoinositides.

-

Pre-incubate the labeled cells/membranes with various concentrations of the antagonist.

-

Stimulate the cells/membranes with a fixed concentration of the agonist in the presence of LiCl (to inhibit inositol monophosphatase).

-

Terminate the reaction and extract the inositol phosphates.

-

Separate the total inositol phosphates from other radiolabeled compounds using Dowex AG1-X8 anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Determine the concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50).

-

The antagonist dissociation constant (KB) can be calculated using the Schild equation for competitive antagonists.

ADP-Induced Platelet Aggregation Assay

This assay assesses the functional effect of P2Y1 receptor antagonists on platelet aggregation, a key physiological response mediated by this receptor.

Materials:

-

Washed human platelets

-

ADP (agonist)

-

Test compounds (MRS2179 analogues)

-

Platelet aggregometer (e.g., light transmission aggregometer)

Procedure:

-

Prepare washed platelets from fresh human blood.

-

Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle control at 37°C in the aggregometer cuvette with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.

-

Determine the maximal aggregation response for each concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the ADP-induced platelet aggregation.

Visualizations

Signaling Pathway

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship: SAR of Adenine Modifications

Caption: SAR of Modifications at the Adenine Moiety.

Conclusion

The structure-activity relationship of MRS2179 analogues demonstrates that specific modifications to the parent molecule can significantly enhance antagonist potency and selectivity for the P2Y1 receptor. The N6-methyl substitution is critical for potent antagonism, while modifications at the 2-position of the adenine ring and the conformation of the ribose moiety further refine the activity profile. The development of highly potent and selective antagonists like MRS2279 and MRS2500, guided by SAR studies, provides valuable pharmacological tools for investigating P2Y1 receptor function and holds promise for the development of novel anti-thrombotic therapies. This guide serves as a comprehensive resource for researchers in the field, providing the necessary data and methodologies to advance the study of P2Y1 receptor antagonists.

References

Selectivity Profile of MRS2179 Against P2Y Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS2179, a well-characterized antagonist of the P2Y1 receptor. The document details its binding affinity and functional activity across various P2Y receptor subtypes, presents detailed experimental protocols for assessing its pharmacological properties, and illustrates key signaling pathways and experimental workflows.

Introduction to MRS2179 and P2Y Receptors

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic nucleotide analogue that has been instrumental in elucidating the physiological roles of the P2Y1 receptor.[1] P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These receptors are involved in a wide array of physiological processes, including platelet aggregation, neurotransmission, and inflammation, making them attractive targets for therapeutic intervention. Understanding the selectivity profile of a compound like MRS2179 is crucial for its use as a specific pharmacological tool and for the development of novel therapeutics with minimal off-target effects.

Selectivity Profile of MRS2179

The selectivity of MRS2179 has been evaluated against a range of P2Y and P2X receptor subtypes. The following tables summarize the available quantitative data on its antagonist activity.

Table 1: Antagonist Activity of MRS2179 at the P2Y1 Receptor

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| P2Y1 | Human | Radioligand Binding | Ki | 84 nM | [2] |

| P2Y1 | Human | Functional Assay | KB | 100 nM | [3] |

Table 2: Selectivity Profile of MRS2179 against other P2Y and P2X Receptors

| Receptor | Parameter | Value | Comments | Reference |

| P2Y Subtypes | ||||

| P2Y2 | - | No significant activity | Selective over P2Y2 receptors. | [3] |

| P2Y4 | - | No significant activity | Selective over P2Y4 receptors. | [3] |

| P2Y6 | - | No significant activity | Selective over P2Y6 receptors. | [3] |

| P2Y11 | - | No significant activity | Did not antagonize calcium increase induced by purinergic activation of human P2Y11 receptors. | [4] |

| P2Y12 | - | Not a primary target | While used in studies involving P2Y12, specific inhibitory constants are not widely reported.[2][5] | [2][5] |

| P2Y13 | - | No significant activity up to 100 µM | Did not antagonize the stimulatory effect of ADP on the P2Y13 receptor. | |

| P2Y14 | - | No significant activity reported | Specific inhibitory constants are not widely reported. | |

| P2X Subtypes | ||||

| P2X1 | IC50 | 1.15 µM | [3] | |

| P2X2 | - | No significant activity | [3] | |

| P2X3 | IC50 | 12.9 µM | [3] | |

| P2X4 | - | No significant activity | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of MRS2179.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[3]

-

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).[3]

-

Unlabeled test compound (MRS2179).[3]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[3]

-

Wash buffer (ice-cold binding buffer).[3]

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[3]

-

In a 96-well plate, add the following in order:

-

100 µL of membrane suspension.

-

50 µL of binding buffer with or without the unlabeled test compound (MRS2179) at various concentrations.

-

50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).[3]

-

-

To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).[3]

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[3]

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y1 receptor.[3]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[3]

-

P2Y1 receptor antagonist (MRS2179).[3]

-

96- or 384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR) instrument.

Procedure:

-

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[3]

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[3]

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the antagonist solution to the cells and incubate for a specified period.

-

Add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[3]

Mandatory Visualizations

Signaling Pathways

References

- 1. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Competitive Antagonism of MRS2179 at the P2Y1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of MRS2179, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator in various physiological processes, most notably platelet aggregation. Its role in thrombosis has made it a significant target for the development of novel antithrombotic agents. This document details the quantitative pharmacology of MRS2179, provides comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway and the mechanism of competitive antagonism.

Quantitative Pharmacological Data

The affinity and potency of MRS2179 at the P2Y1 receptor have been extensively characterized across various in vitro systems. The following tables summarize the key quantitative parameters, offering a comparative overview of its pharmacological profile.

Table 1: Antagonist Affinity and Potency of MRS2179 at the P2Y1 Receptor

| Parameter | Species/System | Value | Reference |

| KB | Turkey P2Y1 Receptor | 100 nM | [1][2] |

| Kb | Turkey P2Y1 Receptor | 102 nM | [3] |

| pA2 | Turkey P2Y1 Receptor | 6.99 | [3][4] |

| Ki | Recombinant Human P2Y1-R (Sf9 cells) | 84 nM | [5] |

| Kd | Washed Human Platelets ([33P]MRS2179) | 109 ± 18 nM | [6][7] |

| pKi | - | 7.0 - 7.1 | [8] |

| IC50 | Rat Colon (EFS-induced relaxation) | 3.5 µM | [9] |

Table 2: Selectivity Profile of MRS2179 for P2 Receptors

| Receptor Subtype | Parameter | Value | Reference |

| P2X1 | IC50 | 1.15 µM | [1][2][3] |

| P2X3 | IC50 | 12.9 µM | [1][2][3] |

| P2X2 | - | No significant activity | [1][2][3] |

| P2X4 | - | No significant activity | [1][2][3] |

| P2Y2 | - | No significant activity | [1][2][4] |

| P2Y4 | - | No significant activity | [1][2][4] |

| P2Y6 | - | No significant activity | [1][2][4] |

Signaling Pathways and Mechanism of Action

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist, ADP, it initiates a well-defined signaling cascade. MRS2179 acts as a competitive antagonist, binding to the same site as ADP but failing to induce the conformational change required for receptor activation.

The competitive nature of MRS2179's antagonism has been confirmed through Schild analysis.[4][10] This means that increasing concentrations of the agonist (ADP) can overcome the inhibitory effect of the antagonist (MRS2179).

Detailed Experimental Protocols

The characterization of MRS2179 as a P2Y1 receptor antagonist relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki or Kd) of MRS2179 for the P2Y1 receptor using a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells, human platelets).[5][6]

-

Radioligand: [33P]MRS2179 or a suitable radiolabeled agonist/antagonist like [3H]MRS2279.[5][6]

-

Unlabeled MRS2179 for competition binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled MRS2179.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation. For saturation binding with [33P]MRS2179, the Kd is determined directly.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium concentration.[11]

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y1 receptor.[11]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 receptor agonist (e.g., ADP or 2MeSADP).

-

MRS2179.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Plate the P2Y1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.[11]

-

Compound Addition: Place the cell plate in the FLIPR instrument. Add varying concentrations of MRS2179 and incubate.

-

Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist to stimulate the receptor.

-

Fluorescence Monitoring: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[11]

-

Data Analysis: Determine the IC50 value of MRS2179 by measuring the inhibition of the agonist-induced calcium response.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of the P2Y1 receptor signaling cascade, providing another functional measure of antagonism.

Materials:

-

Cells expressing the P2Y1 receptor.

-

[3H]-myo-inositol.

-

Agonist (e.g., 2MeSADP).

-

MRS2179.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

Procedure:

-

Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Pre-incubate the labeled cells with LiCl and varying concentrations of MRS2179.

-

Stimulation: Add the P2Y1 agonist and incubate to allow for IP accumulation.

-

Extraction: Terminate the reaction and extract the soluble inositol phosphates.

-

Purification: Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the IC50 of MRS2179 based on the inhibition of agonist-stimulated IP accumulation.

Conclusion

MRS2179 is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its ability to block ADP-mediated signaling has been demonstrated through a variety of in vitro assays, which consistently show its high affinity for the receptor and its efficacy in functional assays. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development who are investigating the P2Y1 receptor and its antagonists. The continued study of compounds like MRS2179 is crucial for the development of new therapeutic strategies, particularly in the realm of antithrombotic therapy.

References

- 1. rndsystems.com [rndsystems.com]

- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of MRS2179

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably the initial stages of platelet aggregation.[1][2] Consequently, MRS2179 has emerged as an invaluable pharmacological tool for elucidating the physiological roles of the P2Y1 receptor and as a lead compound in the development of novel anti-thrombotic therapies.[1][3] This guide provides a comprehensive overview of the biochemical and biophysical characteristics of MRS2179, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates.

Physicochemical Properties

MRS2179 is commercially available, typically as a tetrasodium salt, and is soluble in water.[4]

| Property | Value | Reference |

| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | |

| Molecular Formula | C11H13N5O9P2Na4 | [4] |

| Molecular Weight | 513.16 g/mol | [4] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in water to 50 mM | [4] |

| Storage | Store at -20°C | [4] |

Biochemical Properties and Pharmacological Profile

MRS2179 functions as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[1][4]

Receptor Binding Affinity and Selectivity

The affinity and selectivity of MRS2179 have been characterized in various systems. It exhibits a high affinity for the P2Y1 receptor with notable selectivity against other purinergic receptor subtypes.

| Receptor | Parameter | Value | Species | Reference |

| P2Y1 | KB | 100 nM | - | [4] |

| P2Y1 | pA2 | 6.99 | Turkey | [5] |

| P2Y1 | Ki | 100 nM | - | [6] |

| P2Y1 | Kd | 109 ± 18 nM | Human (platelets) | [3][7] |

| P2X1 | IC50 | 1.15 µM | - | [4] |

| P2X3 | IC50 | 12.9 µM | - | [4] |

| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | - | Selective over these receptors | - | [4] |

Functional Activity

As a P2Y1 antagonist, MRS2179 effectively inhibits ADP-induced physiological responses. A primary and well-documented effect is the inhibition of platelet aggregation.[2][5] It blocks ADP-induced platelet shape change and the subsequent aggregation cascade.[3][7] Furthermore, MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and reduce the secretion of inflammatory cytokines like IL-1β and TNF-α.[8]

Signaling Pathways

The P2Y1 receptor is a Gq/11-coupled GPCR.[1] Upon activation by ADP, it initiates a signaling cascade that MRS2179 effectively blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS2179 Tetrasodium: A Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2179 tetrasodium (CAS Number 1454889-37-2), a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the compound's pharmacological properties, key experimental protocols for its characterization, and its role in elucidating the P2Y1 signaling pathway, making it an invaluable resource for researchers in thrombosis, hemostasis, and purinergic signaling.

Core Compound Specifications

| Property | Value |

| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt[1] |

| Synonyms | MRS 2179 tetrasodium salt |

| CAS Number | 1454889-37-2 |

| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄ |

| Molecular Weight | 513.16 g/mol |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble to 50 mM in water[1] |

| Storage | Store at -20°C[1] |

Pharmacological Profile: Quantitative Data

MRS2179 is a highly selective antagonist for the P2Y1 receptor. Its binding affinity and inhibitory potency have been determined in various in vitro assays, providing a clear pharmacological profile.

Binding Affinity and Potency

| Parameter | Species | Receptor | Assay Type | Value |

| Kb | Turkey | P2Y1 | Inositol Phosphate Accumulation | 102 nM |

| pA₂ | Turkey | P2Y1 | Inositol Phosphate Accumulation | 6.99 |

| KB | Human | P2Y1 | Functional Assay | 100 nM[2] |

| Ki | Human | P2Y1 | Radioligand Binding | 84 nM[3][4] |

| Kd | Human | P2Y1 | Radioligand Binding | 109 ± 18 nM[5][6] |

Receptor Selectivity

MRS2179 exhibits high selectivity for the P2Y1 receptor over other purinergic receptor subtypes.

| Receptor | IC₅₀ (µM) |

| P2X₁ | 1.15 |

| P2X₃ | 12.9 |

| P2X₂, P2X₄, P2Y₂, P2Y₄, P2Y₆ | No significant activity at concentrations up to 10 µM |

Mechanism of Action and Signaling Pathway

MRS2179 acts as a competitive antagonist at the P2Y1 receptor, a G protein-coupled receptor (GPCR) that is crucial for ADP-mediated platelet activation and other physiological processes. The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins.[3]

Upon activation by its endogenous ligand ADP, the P2Y1 receptor initiates a signaling cascade that leads to:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[3][7]

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of DAG activate PKC.[3]

This signaling cascade ultimately results in cellular responses such as platelet shape change and the initiation of reversible platelet aggregation.[5][7] MRS2179 competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using MRS2179 Tetrasodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in in vitro platelet aggregation assays, primarily using Light Transmission Aggregometry (LTA). Understanding the interaction of compounds like MRS2179 with the P2Y1 receptor is crucial for the development of novel antiplatelet therapies.

The P2Y1 receptor, a Gq-protein coupled receptor, is activated by adenosine diphosphate (ADP).[3][4] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger an increase in intracellular calcium levels and protein kinase C (PKC) activation, respectively, culminating in platelet shape change and the initial phase of aggregation.[3]

Data Presentation

The following tables summarize the pharmacological properties of this compound and its effect on platelet aggregation.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Species | Reference |

| Mechanism of Action | Competitive P2Y1 Receptor Antagonist | - | [1][2] |

| KB | 100 nM | - | |

| pA2 | 6.99 | Turkey | [1][2] |

| Molecular Weight | 513.16 g/mol | - | |

| Formula | C₁₁H₁₃N₅O₉P₂Na₄ | - | |

| Solubility | Soluble to 50 mM in water | - | |

| Purity | ≥98% | - | |

| Storage | Store at -20°C | - |

Table 2: Inhibitory Effects of MRS2179 on ADP-Induced Platelet Aggregation

| Effective Concentration | Agonist | Assay Method | Species | Observations | Reference |

| 20 µM | ADP | Light Transmission Aggregometry (LTA) | Human | Effectively inhibits or completely inhibits ADP-induced aggregation.[5] | [5] |

| 10 µM | 3 µM ADP | Washed Platelet Aggregation | Human | Nearly completely inhibited platelet aggregation.[6] | [6] |

| 100 µM | 200 nM 2MeSADP | Washed Platelet Aggregation | Dog | Completely inhibited aggregation.[6] | [6] |

Table 3: Selectivity Profile of MRS2179

| Receptor | IC₅₀ | Reference |

| P2X₁ | 1.15 µM | [1][2] |

| P2X₃ | 12.9 µM | [1][2] |

Signaling Pathway

The following diagram illustrates the P2Y1 receptor signaling pathway in platelets and the inhibitory action of MRS2179.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.[7] The principle of this assay is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause the plasma to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP), platelets activate, change shape, and aggregate, causing the PRP to become clearer. This increase in light transmission is proportional to the extent of platelet aggregation and is recorded over time. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[7]

Detailed Protocol for In Vitro Platelet Aggregation Assay with MRS2179

1. Materials and Reagents

-

This compound salt

-

Adenosine diphosphate (ADP)

-

3.2% Sodium Citrate anticoagulant

-

Sterile saline (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Apyrase

-

Prostaglandin I₂ (PGI₂)

-

Tyrode's buffer

-

Aggregometer (e.g., Chrono-log Model 700)

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

-

Water bath at 37°C

2. Preparation of Solutions

-

MRS2179 Stock Solution: Dissolve this compound salt in sterile water to prepare a stock solution (e.g., 10 mM). Aliquot and store at -20°C. Further dilutions to working concentrations should be made in sterile saline or an appropriate buffer on the day of the experiment.

-

ADP Stock Solution: Prepare a stock solution of ADP in sterile saline (e.g., 1 mM). Aliquot and store at -20°C.

-

Tyrode's Buffer: Prepare a standard Tyrode's buffer solution containing 0.35% BSA and 0.1% dextrose.

3. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Use a 19- or 21-gauge needle for venipuncture to minimize platelet activation.

-

Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).

-

To prepare PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[7]

-

Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new sterile tube.

-

To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets and other blood cells.

-

Collect the supernatant, which is the platelet-poor plasma.

-

Allow PRP to rest at room temperature for at least 30 minutes before use. The platelet count in PRP should ideally be between 200 and 400 x 10⁹/L.

4. Washed Platelet Preparation (Optional, for studies requiring a protein-free environment)

-

To the PRP, add PGI₂ (final concentration ~1 µM) and apyrase (final concentration ~1 U/mL) to prevent platelet activation during washing steps.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI₂ and apyrase.

-

Repeat the washing step once more.

-

Finally, resuspend the washed platelets in Tyrode's buffer without PGI₂ and apyrase. Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).

5. Platelet Aggregation Assay Procedure

-

Pre-warm the aggregometer to 37°C.

-

Pipette an appropriate volume of PRP or washed platelets (typically 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place a cuvette with PPP into the reference well of the aggregometer and set the baseline for 100% aggregation.

-

Place the cuvette with PRP into the sample well and set the baseline for 0% aggregation.

-

Add a small volume (e.g., 5 µL) of the desired concentration of MRS2179 or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring (typically 900-1200 rpm) at 37°C.

-

Initiate platelet aggregation by adding a small volume (e.g., 5-10 µL) of the ADP solution to achieve the desired final concentration (e.g., 5-20 µM).

-

Record the change in light transmission for a set period, typically 5-10 minutes.

-

The primary endpoint is the maximum percentage of platelet aggregation. The slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

6. Data Analysis

-

Calculate the percentage of inhibition of platelet aggregation for each concentration of MRS2179 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MRS2179 concentration to generate a dose-response curve.

-

From the dose-response curve, calculate the IC₅₀ value (the concentration of MRS2179 that inhibits 50% of the ADP-induced platelet aggregation).

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro platelet aggregation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Platelet - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Application Notes and Protocols for MRS2179 Tetrasodium in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor plays a crucial role in various physiological processes, most notably platelet aggregation and intracellular calcium signaling.[1][2][3] Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[2][4][5][6][7] These application notes provide a detailed protocol for utilizing this compound in calcium mobilization assays to study P2Y1 receptor function and for the screening of P2Y1 receptor modulators.

Quantitative Data

The pharmacological profile of this compound highlights its high affinity and selectivity for the P2Y1 receptor. The following table summarizes key quantitative data for MRS2179.

| Parameter | Value | Receptor/Target | Species | Reference |

| KB | 100 nM | P2Y1 | Turkey | [1] |

| pA2 | 6.99 | P2Y1 | Turkey | [1] |

| IC50 | 1.15 µM | P2X1 | Recombinant | [1] |

| IC50 | 12.9 µM | P2X3 | Recombinant | [1] |

| Selectivity | Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors. | Various | Not Specified | [1] |

Signaling Pathway

The activation of the P2Y1 receptor by its endogenous agonist ADP triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration. MRS2179 acts as a competitive antagonist, blocking the binding of ADP to the P2Y1 receptor and thereby inhibiting this downstream signaling.

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Experimental Protocols

Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol describes a method to measure ADP-induced calcium mobilization in cells expressing the P2Y1 receptor and its inhibition by this compound. This assay is adaptable for various cell types, including primary cells like astrocytes and platelets, or cell lines endogenously or recombinantly expressing the P2Y1 receptor.[3][8][9]

Materials:

-

Cells: Adherent or suspension cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing P2Y1, primary astrocytes).

-

Culture Medium: Appropriate for the cell type (e.g., DMEM/F-12 with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or equivalent.[10][11][12][13]

-

Probenecid (optional but recommended): To inhibit organic anion transporters and reduce dye leakage.

-

P2Y1 Receptor Agonist: Adenosine diphosphate (ADP).

-

Test Compound: this compound salt.

-

Control Compounds: Vehicle control (e.g., DMSO), known P2Y1 agonist.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow Diagram: